molecular formula C8H5BrN2O B2645844 3-Bromocinnolin-4-ol CAS No. 335242-55-2

3-Bromocinnolin-4-ol

Katalognummer B2645844
CAS-Nummer: 335242-55-2
Molekulargewicht: 225.045
InChI-Schlüssel: TZRVSTXNTMEAGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromocinnolin-4-ol, also known by its IUPAC name 3-bromo-1H-cinnolin-4-one, is a chemical compound with the CAS number 19419-09-1 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of 3-Bromocinnolin-4-ol is 225.04 . Its InChI code is 1S/C8H5BrN2O/c9-8-7(12)5-3-1-2-4-6(5)10-11-8/h1-4H, (H,10,12) .


Physical And Chemical Properties Analysis

3-Bromocinnolin-4-ol is a solid at room temperature . It has a melting point of 272-275°C . The compound should be stored at room temperature .

Wissenschaftliche Forschungsanwendungen

  • Antitumor and Chemosensitizing Action :

    • 3-Bromocinnolin-4-ol derivatives, particularly 3-bromopyruvate (3-BP), have shown potential as antitumor agents. They inhibit multiple target molecules crucial for the survival of neoplastic cells. The study by Yadav et al. (2017) highlighted its cytotoxic action against a variety of tumors, including malignancies of thymic origin. This compound inhibits metabolism, induces apoptosis and necrosis, and augments chemosensitization in tumor cells. It affects lactate release, glucose uptake, and the expression of various metabolism, chemosensitivity, and cell survival regulatory molecules (Yadav et al., 2017).
  • Inhibition of Energy-Producing Pathways in Cancer Cells :

    • Another study by Da Silva et al. (2009) investigated the effects of 3-BP, particularly on human hepatocellular carcinomas. It significantly affected glycolysis and mitochondrial respiratory functions in HepG2 cells, a model for liver cancer. The compound was found to inhibit ATP production by acting on glycolysis and oxidative phosphorylation, thereby playing an important role in inducing cell death in cancer cells (Da Silva et al., 2009).
  • Enhanced Antitumor Activity in Combination Therapies :

    • The combined use of 3-BP with other anticancer agents has been explored for enhanced therapeutic efficacy. For instance, Zhang et al. (2015) demonstrated that 3-BP, in combination with rapamycin, showed synergistic antitumor effects in lung cancer models. This study underscores the potential of 3-BP in combination therapies for improved cancer treatment outcomes (Zhang et al., 2015).
  • Potential in Treating Metastatic Prostate Cancer :

    • A study by Pichla et al. (2019) highlighted the sensitivity of metastatic prostate cancer cells to 3-BP. It demonstrated that 3-BP drastically reduces cell movement and depletes cellular ATP and glutathione, leading to disruption of the actin cytoskeleton. This suggests its potential usefulness in treating metastatic prostate cancer, especially in limiting metastasis (Pichla et al., 2019).
  • Exploration in Chemoprevention and Mitigating Toxicity :

    • Nishioka et al. (2006) explored the efficacy of various compounds, including 3-BP, in modulating toxicity induced by potassium bromate in rats. While this study primarily focused on oligonol, it suggested the potential application of 3-BP in chemoprevention and mitigating toxicity due to long-term exposure to harmful substances (Nishioka et al., 2006).
  • Bromodomain Inhibition for Therapeutic Applications :

    • Research on bromodomain-containing proteins, which include 3-bromocinnolin-4-ol derivatives, has gained interest in therapeutic applications for diseases like cancer and inflammation. Studies like those by Ferri et al. (2016) and Cochran et al. (2019) have reviewed the role of bromodomains in disease and the development of inhibitors for therapeutic applications, highlighting the potential of 3-bromocinnolin-4-ol derivatives in this field (Ferri et al., 2016); (Cochran et al., 2019).

Safety And Hazards

3-Bromocinnolin-4-ol is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name

3-bromo-1H-cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-7(12)5-3-1-2-4-6(5)10-11-8/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRVSTXNTMEAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromocinnolin-4-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.